4-Pyridylthiourea
Overview
Description
4-Pyridylthiourea is an organosulfur compound with the molecular formula C6H7N3S. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 4-pyridyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
For instance, some thiourea derivatives are known to inhibit thyroid peroxidase, an essential enzyme involved in multiple steps of thyroid hormone synthesis .
Biochemical Pathways
The specific biochemical pathways affected by 4-Pyridylthiourea are currently unknown. As mentioned above, if it shares characteristics with other thiourea compounds, it may impact the thyroid hormone synthesis pathway .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that thioureas, a group of compounds that includes 4-Pyridylthiourea, can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process is believed to be involved in the biological activity of toxic thioureas .
Molecular Mechanism
It is known that thioureas can undergo oxidation at sulfur, which is believed to be involved in their biological activity
Metabolic Pathways
Thioureas, including this compound, are known to undergo oxidation at sulfur
Preparation Methods
4-Pyridylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminopyridine with thiocyanate under acidic conditions. The reaction typically proceeds as follows:
Reaction of 4-aminopyridine with thiocyanate: This reaction is carried out in an acidic medium, often using hydrochloric acid, to yield this compound.
Industrial production: Industrially, the synthesis of this compound can be scaled up using similar reaction conditions, with careful control of temperature and pH to optimize yield and purity.
Chemical Reactions Analysis
4-Pyridylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Pyridylthiourea has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Pyridylthiourea can be compared with other thiourea derivatives, such as:
Thiourea: The parent compound, which lacks the pyridyl group, has similar but less specific biological activities.
Phenylthiourea: This compound has a phenyl group instead of a pyridyl group and exhibits different reactivity and biological properties.
N,N’-Disubstituted thioureas: These compounds have two substituents on the nitrogen atoms and show varied chemical and biological activities.
The uniqueness of this compound lies in its pyridyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
pyridin-4-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFIQOOOSRNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371943 | |
Record name | 4-Pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164670-44-4 | |
Record name | N-4-Pyridinylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164670-44-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 4-Pyridylthiourea highlighted in the research?
A1: The research primarily focuses on using this compound as a key intermediate in synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines. These guanidine derivatives exhibit antihypertensive properties, making them significant in pharmaceutical research. [, , ]. Two main synthetic routes utilize this compound:
- Route 1: this compound reacts with phosgene or triphenylphosphine/carbon tetrachloride to yield N-alkyl-N′-pyridylcarbodiimides. Subsequent addition of cyanamide to these carbodiimides produces the desired N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].
- Route 2: this compound can be converted to 4-Pyridylcyaniminothiocarbamic acid, which acts as an alternative precursor for synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].
Q2: What are the challenges associated with synthesizing N-Alkyl-N′-4-pyridylthioureas, and how does the research address them?
A2: Initial synthesis of N-Alkyl-N′-4-pyridylthioureas involved using S-methyl 4-pyridyldithiocarbamate, derived from 4-aminopyridinium 4-pyridyldithiocarbamate []. This method proved inefficient due to the need for two equivalents of methyl iodide and the loss of half of the 4-aminopyridine starting material through quaternization.
- Direct synthesis: Reacting 4-pyridyldithiocarbamic acid with various amines directly produces N-Alkyl-N′-4-pyridylthioureas [].
- Aerial oxidation: 4-Pyridyldithiocarbamic acid undergoes aerial oxidation in the presence of amines, yielding the desired N-Alkyl-N′-4-pyridylthioureas [].
Q3: Beyond its role in synthesizing antihypertensive agents, does this compound have other known biological activities?
A3: Interestingly, one study revealed that this compound interacts with the catalytic domain of human JARID1B []. While the specific implications of this interaction remain unclear, it suggests a potential for this compound to be investigated for other biological activities beyond its use in synthesizing antihypertensive agents. This finding opens avenues for further research into its potential as a scaffold for developing novel therapeutics targeting JARID1B or related biological pathways.
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